[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid
Overview
Description
[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a phenyl ring which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction results in the inhibition of these enzymes, thereby disrupting the normal functioning of the bacterial cell .
Biochemical Pathways
The compound affects the fatty acid synthesis and folate metabolism pathways. By inhibiting the Enoyl ACP Reductase, it disrupts the process of fatty acid elongation, which is essential for the formation of the bacterial cell membrane . On the other hand, by inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA replication .
Result of Action
The compound’s action results in the disruption of bacterial cell growth and replication. By inhibiting key enzymes in fatty acid synthesis and folate metabolism, it interferes with the formation of the bacterial cell membrane and DNA replication, respectively . This leads to the cessation of bacterial growth and can result in bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Methyl Groups:
Attachment to the Phenyl Ring: The pyrrole ring is then coupled to a phenyl ring through a Suzuki coupling reaction, using a palladium catalyst.
Formation of the Acetic Acid Moiety: Finally, the phenyl ring is functionalized with an acetic acid group via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the acetic acid moiety to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties. Research is ongoing to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
[4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar pyrrole structure but with additional functional groups that enhance its bioactivity.
2,5-Dimethylpyrrole: A simpler analog that lacks the phenyl and acetic acid moieties but shares the core pyrrole structure.
Uniqueness
[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is unique due to its combination of a substituted pyrrole ring with a phenyl-acetic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)13-7-5-12(6-8-13)9-14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKIUURDWZWFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354236 | |
Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26165-63-9 | |
Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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